molecular formula C9H7F2NO B15275555 4-(3,5-Difluorophenyl)azetidin-2-one

4-(3,5-Difluorophenyl)azetidin-2-one

Cat. No.: B15275555
M. Wt: 183.15 g/mol
InChI Key: NYZMQJNALLLQNB-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol It is a member of the azetidin-2-one family, which is characterized by a four-membered lactam ring

Preparation Methods

The synthesis of 4-(3,5-Difluorophenyl)azetidin-2-one typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidin-2-one ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3,5-Difluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-(3,5-Difluorophenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidin-2-one ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

4-(3,5-Difluorophenyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

4-(3,5-difluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7F2NO/c10-6-1-5(2-7(11)3-6)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

NYZMQJNALLLQNB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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